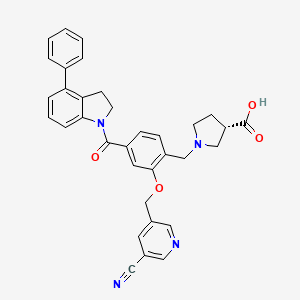
PD-1/PD-L1-IN-16
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PD-1/PD-L1-IN-16 is a small-molecule inhibitor targeting the interaction between programmed cell death protein 1 (PD-1) and its ligand programmed cell death ligand 1 (PD-L1). This interaction plays a crucial role in immune regulation, particularly in the context of cancer, where it helps tumors evade the immune system. By inhibiting this interaction, this compound has shown potential in enhancing anti-tumor immunity and is being explored for its therapeutic applications in cancer immunotherapy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of PD-1/PD-L1-IN-16 typically involves the preparation of biphenyl derivatives. The synthetic route includes several key steps:
Formation of Biphenyl Core: The biphenyl core is formed through a Suzuki coupling reaction between a boronic acid and a halogenated aromatic compound.
Functionalization: The biphenyl core is further functionalized by introducing various substituents to enhance its inhibitory activity.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
PD-1/PD-L1-IN-16 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the biphenyl core.
Substitution: Electrophilic and nucleophilic substitution reactions are common in the functionalization of the biphenyl core.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in solvents like ethanol or THF.
Substitution: Halogenated biphenyls and boronic acids in the presence of palladium catalysts and bases.
Major Products
The major products formed from these reactions are various functionalized biphenyl derivatives, each with different substituents that enhance the inhibitory activity of this compound .
Wissenschaftliche Forschungsanwendungen
PD-1/PD-L1-IN-16 has a wide range of scientific research applications:
Wirkmechanismus
PD-1/PD-L1-IN-16 exerts its effects by binding to the PD-1 or PD-L1 proteins, thereby blocking their interaction. This blockade prevents the inhibitory signals that would normally suppress T cell activity, leading to enhanced T cell responses against tumor cells. The molecular targets involved are the PD-1 receptor on T cells and the PD-L1 ligand on tumor cells .
Vergleich Mit ähnlichen Verbindungen
PD-1/PD-L1-IN-16 is unique among PD-1/PD-L1 inhibitors due to its small-molecule nature, which offers advantages such as oral bioavailability and better tumor penetration compared to monoclonal antibodies. Similar compounds include:
BMS-1002: A biaryl-containing PD-1/PD-L1 inhibitor with a methoxy linkage.
CH-4: A small-molecule inhibitor identified through structure-based virtual screening.
Compound 43: A difluoromethyleneoxy-linked biaryl derivative with potent PD-1/PD-L1 inhibitory activity.
These compounds share a common mechanism of action but differ in their chemical structures and pharmacokinetic properties, highlighting the diversity and potential of small-molecule PD-1/PD-L1 inhibitors in cancer immunotherapy .
Eigenschaften
Molekularformel |
C34H30N4O4 |
|---|---|
Molekulargewicht |
558.6 g/mol |
IUPAC-Name |
(3S)-1-[[2-[(5-cyanopyridin-3-yl)methoxy]-4-(4-phenyl-2,3-dihydroindole-1-carbonyl)phenyl]methyl]pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C34H30N4O4/c35-17-23-15-24(19-36-18-23)22-42-32-16-26(9-10-27(32)20-37-13-11-28(21-37)34(40)41)33(39)38-14-12-30-29(7-4-8-31(30)38)25-5-2-1-3-6-25/h1-10,15-16,18-19,28H,11-14,20-22H2,(H,40,41)/t28-/m0/s1 |
InChI-Schlüssel |
DSZLGNZKWYEOAL-NDEPHWFRSA-N |
Isomerische SMILES |
C1CN(C[C@H]1C(=O)O)CC2=C(C=C(C=C2)C(=O)N3CCC4=C(C=CC=C43)C5=CC=CC=C5)OCC6=CC(=CN=C6)C#N |
Kanonische SMILES |
C1CN(CC1C(=O)O)CC2=C(C=C(C=C2)C(=O)N3CCC4=C(C=CC=C43)C5=CC=CC=C5)OCC6=CC(=CN=C6)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2R,3R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methyl 2-[4-(2-methylpropyl)phenyl]propanoate](/img/structure/B12395635.png)
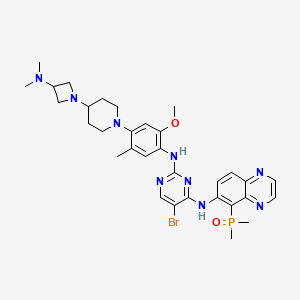
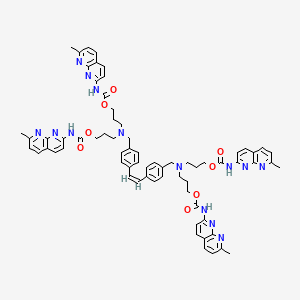

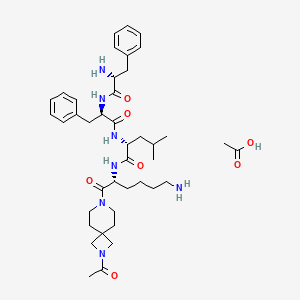
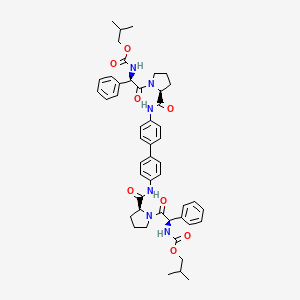
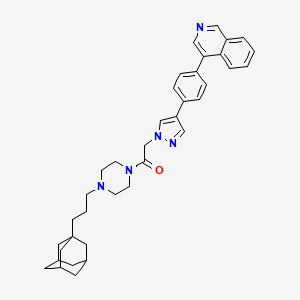
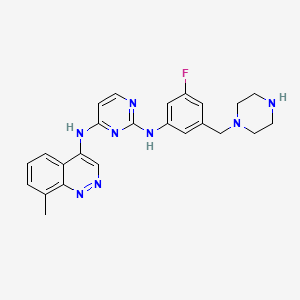

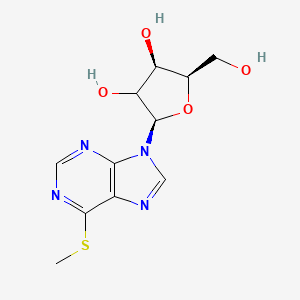
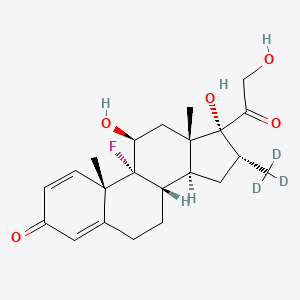
![6-amino-9-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-2-one](/img/structure/B12395704.png)

